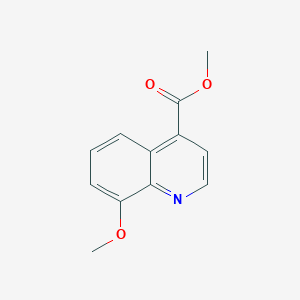

Methyl 8-methoxyquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-methoxyquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-9(12(14)16-2)6-7-13-11(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFHFIGETKEACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 8 Methoxyquinoline 4 Carboxylate and Its Derivatives

Established Synthetic Routes to Quinoline-4-carboxylic Acid Systems

The construction of the quinoline (B57606) ring is most often achieved through the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. The choice of synthetic route is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. For a molecule like Methyl 8-methoxyquinoline-4-carboxylate, the key starting material is typically a substituted aniline (B41778), such as 2-methoxyaniline, which provides the C5, C6, C7, and C8 atoms, including the crucial methoxy (B1213986) group at the 8-position.

Friedländer Condensation Approaches to Quinoline Core Formation

The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline derivatives. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases, or in some cases, proceed simply by heating the reactants. wikipedia.orgresearchgate.net

For the synthesis of an 8-methoxyquinoline (B1362559) system, a potential starting material would be 2-amino-3-methoxybenzaldehyde. The reaction mechanism generally proceeds through an initial aldol (B89426) condensation followed by a cyclization and dehydration (aromatization) to form the quinoline ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction. wikipedia.org

| Reaction | Reactants | Key Features | Catalysts |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Forms 2- and 3-substituted quinolines. | Acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid), bases (e.g., NaOH), Lewis acids, Iodine. wikipedia.org |

Modern variations of the Friedländer synthesis have focused on improving efficiency and environmental sustainability through the use of catalysts like ionic liquids, metal-organic frameworks, and nanocatalysts, as well as microwave irradiation to enhance reaction rates. nih.gov

Doebner Reaction and its Modern Variants for Carboxyquinoline Synthesis

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids, making it highly relevant for the synthesis of the target compound's core structure. clockss.orgwikipedia.org This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. clockss.orgnih.gov

In the context of synthesizing 8-methoxyquinoline-4-carboxylic acid, 2-methoxyaniline would serve as the aniline component. The reaction mechanism is not definitively established but is thought to proceed either through an initial aldol condensation of the aldehyde and pyruvic acid followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org A subsequent cyclization and dehydration yields the quinoline-4-carboxylic acid. wikipedia.org

A significant advancement is the Doebner hydrogen-transfer reaction, which has been developed to accommodate anilines with both electron-donating (like a methoxy group) and electron-withdrawing groups, which often give low yields in the conventional Doebner reaction. nih.gov This variant improves the substrate scope and allows for large-scale synthesis. nih.gov

| Reaction | Reactants | Product Type | Key Variants |

| Doebner Reaction | Aniline + Aldehyde + Pyruvic Acid | Quinoline-4-carboxylic acids | Doebner hydrogen-transfer reaction for improved substrate scope. nih.gov |

Pfitzinger Reaction Applications in Quinoline-4-carboxylic Acid Generation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another classical method for synthesizing quinoline-4-carboxylic acids. nih.govwikipedia.org This reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base. nih.govwikipedia.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which subsequently cyclizes and dehydrates to afford the substituted quinoline-4-carboxylic acid. wikipedia.org To generate an 8-methoxy substituted product, a 7-methoxyisatin would be the required starting material. The reaction is a powerful tool, though its utility can be limited by the availability of appropriately substituted isatins. nih.gov

| Reaction | Reactants | Product Type | Key Conditions |

| Pfitzinger Reaction | Isatin + Carbonyl Compound | Substituted quinoline-4-carboxylic acids | Strong base (e.g., potassium hydroxide). jocpr.com |

Conrad-Limpach and Gould-Jacobs Syntheses of Quinolines

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). The formation of 4-hydroxyquinolines is relevant to the synthesis of the target structure.

The Gould-Jacobs reaction is a particularly effective method for preparing 4-hydroxyquinoline-3-carboxylate esters. wikipedia.org It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate is then cyclized at high temperatures to form the 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org For the synthesis of the 8-methoxy derivative, 2-methoxyaniline is the logical starting material.

The general steps are:

Condensation: 2-methoxyaniline reacts with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate.

Cyclization: Thermal cyclization of the intermediate, typically in a high-boiling solvent like diphenyl ether, leads to the formation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation (optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to yield the 4-hydroxyquinoline (B1666331) if desired. wikipedia.org

To obtain the target compound, the ethyl ester (ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) would be hydrolyzed to 8-methoxyquinoline-4-carboxylic acid, which is then esterified with methanol (B129727) to yield this compound.

| Reaction | Reactants | Intermediate | Product |

| Gould-Jacobs | Aniline + Diethyl ethoxymethylenemalonate | Anilidomethylenemalonate | 4-hydroxyquinoline-3-carboxylate ester |

Skraup Synthesis and Related Methodologies for Substituted Quinolines

The Skraup synthesis is a classic method for producing the parent quinoline ring, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the corresponding nitrobenzene). wikipedia.orgresearchgate.net The reaction is notoriously vigorous. wikipedia.org

A key application relevant to the target compound is the synthesis of 8-hydroxyquinoline (B1678124) from 2-aminophenol. researchgate.netgoogle.com In this process, glycerol is first dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with 2-aminophenol. Subsequent cyclization and oxidation yield 8-hydroxyquinoline. google.com This 8-hydroxyquinoline can then serve as a precursor. The hydroxyl group can be methylated to a methoxy group, and the quinoline ring can be further functionalized to introduce the 4-carboxylate group in subsequent synthetic steps.

| Reaction | Reactants | Key Features | Relevant Precursor Synthesis |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Can be a violent reaction; produces the core quinoline ring. | Synthesis of 8-hydroxyquinoline from 2-aminophenol. researchgate.netgoogle.com |

The Doebner-von Miller reaction is a related methodology that uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine ring. nih.govwikipedia.org

Camps, Friedländer, Knorr, Niementowski, and Povarov Reactions in Quinoline Synthesis

Several other named reactions provide access to the quinoline core and its derivatives:

Camps Reaction: This reaction involves the base-catalyzed cyclization of an o-acylaminoacetophenone to produce two different hydroxyquinoline isomers. wikipedia.orgmdpi.com The regioselectivity depends on the reaction conditions and the structure of the starting material. wikipedia.org It is a valuable method for producing 2- and 4-quinolones. mdpi.com

Friedländer Synthesis: As previously detailed (2.1.1), this is a versatile condensation reaction for forming substituted quinolines. wikipedia.org

Knorr Quinoline Synthesis: This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.org Under certain conditions, it can also yield 4-hydroxyquinolines as a competing product. wikipedia.org

Niementowski Reaction: This method involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline (4-hydroxyquinoline) derivatives. wikipedia.org The reaction often requires high temperatures, but modified procedures have been developed to make it more practical. clockss.orgwikipedia.org

Povarov Reaction: This is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene (like an enol ether) to produce tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netrsc.org It is often carried out as a three-component reaction. researchgate.net

| Reaction Name | General Description | Typical Product |

| Camps Reaction | Base-catalyzed cyclization of o-acylaminoacetophenones. wikipedia.org | Hydroxyquinolines (Quinolones). wikipedia.org |

| Knorr Synthesis | Intramolecular cyclization of β-ketoanilides in acid. wikipedia.org | 2-Hydroxyquinolines. wikipedia.org |

| Niementowski Reaction | Condensation of anthranilic acids and ketones/aldehydes. wikipedia.org | 4-Hydroxyquinolines. wikipedia.org |

| Povarov Reaction | Cycloaddition of an aromatic imine and an alkene. researchgate.net | Tetrahydroquinolines, then Quinolines. researchgate.net |

Each of these methods, by selecting the appropriately substituted starting materials (e.g., containing a 2-methoxy group on the aniline or a related precursor), offers a potential pathway to the 8-methoxyquinoline scaffold, which is the core of this compound.

Directed Synthesis of this compound and Related Precursors

The directed synthesis of this compound relies on a systematic approach that begins with the formation of a methoxy-substituted quinoline ring. This is followed by the introduction of a carboxylic acid moiety at the C4 position and, finally, methyl esterification.

Preparation of Methoxy-Substituted Quinoline Intermediates

The synthesis of methoxy-substituted quinoline intermediates can be achieved through various established methods. One common approach involves the use of substituted anilines as starting materials. For instance, 8-methoxyquinoline can be synthesized from 8-hydroxyquinoline. researchgate.net Another versatile method is the Combe's synthesis, which involves the condensation of an aromatic amine with a 1,3-dicarbonyl compound under acidic conditions to form the quinoline ring system. asianpubs.org

A multi-step synthesis starting from substituted anilines provides a reliable route to methoxy-substituted quinolin-2-ones. This process can involve:

Cyclocondensation of a substituted aniline with malonic acid in the presence of phosphorus oxychloride to yield a dichloroquinoline.

Reaction with sodium methoxide (B1231860) to produce a dimethoxy quinoline.

Subsequent treatment with acid to afford the desired substituted 4-methoxy-1H-quinolin-2-one. asianpubs.orgresearchgate.net

The electrophilic cyclization of N-(2-alkynyl)anilines presents another effective strategy for creating substituted quinolines. nih.gov

| Starting Material | Reagents | Product | Reference |

| Substituted Aniline, Malonic Acid | 1. POCl3 2. NaOMe 3. Acetic Acid, HCl | Substituted 4-methoxy-1H-quinolin-2-one | asianpubs.orgresearchgate.net |

| 8-Hydroxyquinoline | Methylating Agent | 8-Methoxyquinoline | researchgate.net |

| N-(2-Alkynyl)aniline | ICl, I2, Br2, PhSeBr, etc. | 3-Halogen/Selenium/Sulfur-substituted Quinoline | nih.gov |

Strategies for Introducing the Carboxylic Acid Moiety at Position 4 of the Quinoline Ring

Several synthetic strategies are available for introducing a carboxylic acid group at the C4 position of the quinoline ring. The Pfitzinger reaction is a classical method that involves the reaction of isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid. ui.ac.idresearchgate.net This method's utility is dependent on the stability of functional groups on the isatin starting material under the reaction conditions. nih.gov

The Doebner reaction provides an alternative three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. researchgate.netnih.gov This reaction is particularly useful for anilines bearing a variety of substituents. nih.gov Recent advancements have focused on improving the yields of this reaction, especially for electron-deficient anilines, through hydrogen-transfer conditions. nih.gov Furthermore, the use of microwave irradiation and indium(III) chloride catalysis has been shown to rapidly produce quinoline-4-carboxylic acid derivatives. nih.gov

A sequence involving regioselective magnesiation can also be employed. For example, a 2,3-dibromoquinoline (B82864) can undergo a bromine/magnesium exchange, followed by reaction with ethyl cyanoformate and a subsequent C4-magnesiation and carboxylation to introduce the carboxylic acid group at the desired position. acs.org

| Method | Reactants | Key Features | References |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Yields quinoline-4-carboxylic acid. | ui.ac.idresearchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Three-component synthesis, suitable for various anilines. | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | N-Arylbenzaldimines, 2-Methoxy Acrylates/Acrylamides | Rapid synthesis catalyzed by InCl3. | nih.gov |

| Regioselective Magnesiation | Dibromoquinoline | Multi-step sequence involving Grignard reagents. | acs.org |

Regioselective Methyl Esterification Procedures

Once the quinoline-4-carboxylic acid is synthesized, the final step in the formation of this compound is the regioselective methyl esterification. This can be accomplished using standard esterification methods. For example, the reaction of 8-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by methanol can yield methyl 8-hydroxyquinoline-4-carboxylate. chemicalbook.com It is also possible to obtain the methyl ester directly in some synthetic routes, for instance, by using methyl pyruvate (B1213749) instead of pyruvic acid in the Doebner reaction. nih.gov

Alkylation and Regioselective Functionalization Strategies

Alkylation and other regioselective functionalization techniques are pivotal for creating a diverse range of derivatives from the basic quinoline scaffold. These reactions can target either the oxygen or nitrogen atoms within the quinoline ring system.

O-Alkylation Processes on Quinoline Scaffolds

O-alkylation is a common functionalization strategy for quinoline derivatives containing a hydroxyl group. For instance, in the synthesis of quinazolinone derivatives, O-alkylation can be achieved by first converting the quinazolin-4-one to a 4-chloroquinazoline (B184009) using reagents like thionyl chloride or phosphorus oxychloride, followed by alcoholysis. juniperpublishers.com In the case of quinolin-2(1H)-one derivatives, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions can lead to a mixture of N- and O-alkylated products. researchgate.net Interestingly, the presence of a substituent at the 8-position, such as a methoxy group, can direct the alkylation exclusively to the oxygen atom. researchgate.net

| Quinoline Derivative | Alkylating Agent | Conditions | Product | Reference |

| Quinazolin-4-one | Thionyl chloride/Phosphorus oxychloride, then Alcohol | Two-step process | O-alkylated quinazoline | juniperpublishers.com |

| Quinolin-2(1H)-one | 2-Bromoacetophenone/Chloroacetone | K2CO3 in DMF | Mixture of N- and O-alkylated products | researchgate.net |

| 8-Substituted-quinolin-2(1H)-one | 2-Bromoacetophenone/Chloroacetone | K2CO3 in DMF | Exclusively O-alkylated product | researchgate.net |

N-Alkylation Pathways in Quinoline Chemistry

N-alkylation is another important modification of the quinoline core. For quinolin-2(1H)-one and its C6 and C7 substituted derivatives, alkylation tends to yield the N-alkylated product as the major isomer. researchgate.net The N-alkylation of quinolines can also be achieved through a one-pot tandem reduction and reductive alkylation process. This involves the reduction of the quinoline to a tetrahydroquinoline, which is then reductively alkylated. acs.org Boronic acid has been shown to catalyze this tandem reaction effectively. acs.org

The site of alkylation can be influenced by the reaction conditions and the specific structure of the quinoline derivative. For example, studies on substituted 3-ethoxycarbonyl-4-oxo-quinolines have shown that alkylation leads to the N-alkylated product through an enolate intermediate. rsc.org Furthermore, the use of quinoline N-oxides allows for regioselective alkylation at the C8 position under rhodium(III) catalysis. acs.orgnih.gov

| Quinoline Derivative | Alkylation Strategy | Key Features | References |

| Quinolin-2(1H)-one | Alkylation with 2-bromoacetophenone/chloroacetone | N-alkylation is the major pathway. | researchgate.net |

| Quinoline | Tandem reduction and reductive alkylation | One-pot synthesis of N-alkyl tetrahydroquinolines. | acs.org |

| Substituted 3-ethoxycarbonyl-4-oxo-quinoline | Ethylation | Proceeds via an enolate intermediate to give N-alkylated product. | rsc.org |

| Quinoline N-oxide | Rhodium(III)-catalyzed reaction with maleimides | Site-selective C8-alkylation. | acs.orgnih.gov |

Controlled Methylation Approaches and Stereochemical Considerations

The controlled methylation of quinoline precursors is a critical step in determining the final structure and properties of derivatives. Studies on analogous quinoline systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, provide insight into the regioselectivity of methylation. The alkylation of such compounds can occur at multiple reactive sites, including nitrogen, oxygen, or sulfur atoms.

Research into the consecutive alkylation of a 4-hydroxy-2-thioxo-quinoline-3-carboxylate with methyl iodide (CH₃I) has been conducted to establish the reaction's regioselectivity for the reliable design of compound libraries. mdpi.com In the initial stage, the reaction proceeds with high selectivity to yield the S-methylation product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Subsequent alkylation of this intermediate with methyl iodide leads to a mixture of O- and N-methylation products. mdpi.com The primary product is the O-methylated compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, along with the N-methylated methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate. mdpi.com The structures of these products have been confirmed through elemental analysis, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction. mdpi.com

The observed regioselectivity, favoring O-methylation over N-methylation in the second step, has been supported by quantum chemical calculations. mdpi.com Theoretical interpretation using DFT B3LYP/cc-pVDZ calculations of the geometry and electron structure of the corresponding anion aligns with the experimental results. mdpi.com This foundational understanding of methylation patterns is crucial for the targeted synthesis of specific isomers of methoxyquinoline derivatives.

Table 1: Spectroscopic Data for Methylation Products of a Quinoline Precursor Data derived from the study of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.

| Compound | Key ¹H-NMR Signal (ppm) | Description |

|---|---|---|

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 4.03 | Signal for 4-OCH₃ protons |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 4.11 | Signal for N-CH₃ protons |

Advanced Synthetic Methodologies for Quinoline Derivatives

Recent advancements in synthetic organic chemistry have provided a robust toolbox for the construction and functionalization of the quinoline scaffold. These methods offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-catalyzed carbonylation reactions are a powerful method for introducing carbonyl groups into aromatic and heteroaromatic systems. researchgate.netmdpi.com This transformation is particularly useful for the synthesis of quinoline-4-carboxylates from the corresponding 4-haloquinolines (e.g., 4-bromo or 4-iodoquinolines). The reaction typically involves treating the haloquinoline substrate with carbon monoxide (CO) gas in the presence of a palladium catalyst and an alcohol, such as methanol, to directly form the methyl ester. researchgate.net

A wide array of palladium catalysts can be employed for these carbonylative transformations. researchgate.net The process generates a highly reactive acylpalladium species in situ, which is then trapped by the alcohol nucleophile to yield the desired ester. nih.gov In addition to CO gas, CO surrogates like benzene-1,3,5-triyl triformate (TFBen) can also be used, sometimes allowing for milder reaction conditions. unibo.it This methodology has been successfully applied to synthesize a range of pyridine and quinoline carboxaldehydes and, by extension, carboxylic acid derivatives, which are crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.govacs.org It is exceptionally effective for the arylation of quinoline derivatives, allowing for the synthesis of complex biaryl structures from simple precursors. nih.govacs.org The reaction involves the coupling of a haloquinoline or quinoline triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net

This methodology offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and easily handled reagents. acs.org The Suzuki-Miyaura coupling has been employed to synthesize a variety of functionalized quinolines. For instance, a one-pot procedure involving the palladium-catalyzed borylation of quinoline-8-yl halides followed by a subsequent Suzuki-Miyaura coupling with aryl halides has been developed to efficiently produce 8-arylquinolines. acs.org Similarly, 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes have been synthesized by coupling various 2-(4-bromophenoxy)quinolin-3-carabaldehydes with different boronic acids, demonstrating the versatility of this reaction. nih.gov The choice of catalyst, such as Pd(PPh₃)₄ or [(dppf)PdCl₂], and base, like K₂CO₃ or Cs₂CO₃, can be optimized to achieve high yields. nih.govnih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Quinoline Derivatives

| Quinoline Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 8-Bromo-5-methoxyquinoline | Phenylboronic acid | Pd₂(dba)₃ / n-BuPAd₂ | K₂CO₃ | DMAc | 91 | acs.org |

| 2-(4-Bromophenoxy)quinoline-3-carbaldehyde | Phenylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane | Optimized | nih.gov |

Multi-component reactions (MCRs) have become a highly efficient and atom-economical strategy for synthesizing complex molecular structures like functionalized quinolines in a single step. bohrium.comrsc.org These reactions combine three or more starting materials in a convergent manner, avoiding the need for isolation of intermediates and reducing waste. researchgate.net Traditional methods for preparing quinolines often suffer from drawbacks such as long reaction times and the use of hazardous reagents, making greener MCRs an attractive alternative. bohrium.com

Various named MCRs, such as the Povarov, Friedländer, and Doebner-von Miller reactions, have been successfully adapted for the synthesis of diverse quinoline scaffolds. mdpi.com For example, a one-pot, three-component procedure has been developed for the synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This reaction proceeds by combining formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org The versatility of MCRs allows for the incorporation of significant structural diversity into the final products, making it a powerful tool for generating libraries of potentially bioactive compounds. rsc.org

Microwave-assisted synthesis has emerged as a green and efficient technique for accelerating the synthesis of heterocyclic compounds, including quinoline derivatives. benthamdirect.comeurekaselect.com The application of microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. eurekaselect.comnih.gov

This technology has been applied to various quinoline syntheses, including classic named reactions and modern multi-component protocols. nih.govrsc.org For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic decrease in reaction time when performed under microwave irradiation compared to conventional heating, even though the yield was not significantly improved in that specific case. nih.gov In other cases, such as the synthesis of quinoline-fused 1,4-benzodiazepines and pyrazolo-[3,4-b]-quinolines, microwave-assisted protocols have afforded excellent yields (up to 98%) in as little as 3-5 minutes. rsc.org The efficiency of microwave heating makes it an invaluable tool for high-throughput synthesis and the rapid optimization of reaction conditions. benthamdirect.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating for Quinoline Synthesis

| Reaction Type | Method | Reaction Time | Yield (%) | Ref |

|---|---|---|---|---|

| Skraup Synthesis (7-amino-8-methylquinoline) | Conventional | 4 hours | 55 | nih.gov |

| Skraup Synthesis (7-amino-8-methylquinoline) | Microwave | 4 minutes | 54 | nih.gov |

| Condensation (Heterocyclic bis-chalcone) | Conventional | 10-60 hours | 30-94 | nih.gov |

| Condensation (Heterocyclic bis-chalcone) | Microwave | 7-30 minutes | 40-77 | nih.gov |

| 3-Component Synthesis (Pyrazolo-[3,4-b]-quinolines) | Microwave | 5 minutes | 91-98 | rsc.org |

Reaction Pathways and Derivatization Chemistry of Methyl 8 Methoxyquinoline 4 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the substituents on the Methyl 8-methoxyquinoline-4-carboxylate molecule significantly influence the regioselectivity and rate of these reactions.

The 8-methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C7 and C5, respectively). Conversely, the methyl carboxylate group at C4 and the quinoline nitrogen are deactivating. wikipedia.org The outcome of electrophilic substitution is a balance of these competing effects. Experimental evidence on 8-methoxyquinoline (B1362559) shows that electrophilic attack, such as nitration and bromination, preferentially occurs at the C5 position, which is para to the activating methoxy (B1213986) group and is located on the carbocyclic ring. researchgate.netacgpubs.org For example, the nitration of 8-methoxyquinoline yields 5-nitro-8-methoxyquinoline. researchgate.net Similarly, bromination of 8-methoxyquinoline results in the formation of 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the heterocyclic ring which is more electron-deficient. nih.gov These reactions typically require a good leaving group (like a halogen) and are facilitated by electron-withdrawing groups. nih.govmdpi.com While specific examples for this compound are not detailed, halogenated derivatives could serve as precursors for such transformations.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 8-Methoxyquinoline Derivatives

| Reaction | Reagent | Position of Substitution | Product | Reference |

| Nitration | Nitrating Mixture | C5 | 5-Nitro-8-methoxyquinoline | researchgate.net |

| Bromination | Bromine | C5 | 5-Bromo-8-methoxyquinoline | acgpubs.org |

Oxidation Reactions Leading to Quinoline N-Oxide Derivatives

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgthieme-connect.de The formation of the N-oxide modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. For instance, N-oxide formation can activate the C2 and C4 positions towards nucleophilic attack. While specific studies on the N-oxidation of this compound are limited, the methodology is generally applicable to substituted quinolines. thieme-connect.de

Reduction Reactions for Amine Derivatization and Other Functional Group Transformations

Reduction reactions offer pathways to further functionalize the this compound scaffold. For instance, if a nitro group is introduced at the C5 position via electrophilic substitution, it can be subsequently reduced to a primary amine (5-amino-8-methoxyquinoline-4-carboxylate derivative). This transformation is commonly carried out using reducing agents like tin(II) chloride or catalytic hydrogenation. The resulting amino group serves as a versatile handle for further derivatization, such as amide or sulfonamide formation.

The methyl ester group itself can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding primary alcohol, (8-methoxyphenyl)quinolin-4-yl)methanol. This transformation provides another route for structural modification.

Hydrolysis of the Methyl Ester Group to Carboxylic Acid

The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, 8-methoxyquinoline-4-carboxylic acid. This reaction is a fundamental step in modifying the carboxylate functionality, for example, to prepare amides or other esters. The hydrolysis is typically conducted under basic conditions, for instance, by refluxing the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol (B145695) or methanol (B129727). chemicalbook.comorganic-chemistry.org The reaction is completed by acidification to protonate the carboxylate salt and precipitate the free carboxylic acid. chemicalbook.com This conversion is a common strategy in the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netgoogle.com

Table 2: General Conditions for Ester Hydrolysis

| Starting Material | Reagents | Conditions | Product | Reference |

| Quinoline Ester Derivative | 1. NaOH (aq) / Ethanol | Reflux | Quinoline Carboxylic Acid | chemicalbook.com |

| 2. HCl (aq) |

Functional Group Interconversions and Modifications

As established, the halogenation of the 8-methoxyquinoline scaffold occurs regioselectively. The bromination of 8-methoxyquinoline with bromine provides 5-bromo-8-methoxyquinoline in good yield. acgpubs.orgresearchgate.net This halogenated derivative is a key intermediate for introducing further diversity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The 5-bromo derivative of this compound can be coupled with a variety of partners:

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic rings at the C5 position. mdpi.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. nih.gov

These reactions significantly expand the structural diversity achievable from the parent compound, allowing for the fine-tuning of its properties.

Beyond palladium-catalyzed reactions, other functional groups can be introduced onto the quinoline ring. The Mannich reaction, for instance, can be used for the aminoalkylation of the related 8-hydroxyquinoline (B1678124) at the C7 position, demonstrating another route for functionalization on the carbocyclic ring. acs.orgmdpi.com The reactivity of this compound in such reactions would depend on the specific reaction conditions. The primary route for introducing a wide variety of functional groups remains the derivatization of the halogenated intermediate as described above.

Table 3: Potential Functional Group Interconversions via Palladium-Catalyzed Cross-Coupling of a 5-Halo-8-methoxyquinoline-4-carboxylate Intermediate

| Coupling Reaction | Coupling Partner | Functional Group Introduced | Reference (General Method) |

| Suzuki-Miyaura | Arylboronic acid | Aryl | mdpi.com |

| Heck | Alkene | Alkenyl (Vinyl) | nih.gov |

| Sonogashira | Terminal alkyne | Alkynyl | nih.gov |

| Buchwald-Hartwig | Amine | Amino | N/A |

| Stille | Organotin compound | Aryl, Vinyl, Alkyl | nih.gov |

Metal Complexation and Chelation Chemistry of Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds known for their potent ability to coordinate with metal ions. acs.orgscirp.org The presence of a nitrogen atom within the aromatic ring system and a suitably positioned functional group containing a donor atom (such as oxygen or nitrogen) allows these molecules to act as effective chelating agents. scirp.orgnih.gov Specifically, derivatives like 8-hydroxyquinoline are well-documented bidentate ligands that form stable complexes with a wide array of metal ions by coordinating through the heterocyclic nitrogen and the hydroxyl oxygen. tandfonline.comnih.gov This chelating ability is the foundation for many of their applications. tandfonline.comnih.gov Quinoline-4-carboxylic acid derivatives are also recognized for their metal-binding properties, which can be modified to create compounds with specific biological or material functions. ui.ac.idresearchgate.net

The fundamental interaction involves the quinoline nitrogen atom acting as a Lewis base, donating a pair of electrons to a metal cation (a Lewis acid). When a second donor group, such as a carbonyl oxygen from a carboxylate group, is present at an appropriate position (e.g., position 4), a stable five- or six-membered chelate ring can be formed with the metal ion. This chelation significantly enhances the stability of the resulting metal complex compared to monodentate coordination.

The interaction between quinoline derivatives and metal ions is investigated using a variety of spectroscopic and analytical techniques to elucidate the structure, stoichiometry, and stability of the resulting complexes. These methods provide critical insights into the nature of the metal-ligand bond.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used to monitor the complexation process. The coordination of a metal ion to a quinoline ligand often leads to shifts in the electronic absorption bands (π→π* and n→π* transitions) of the ligand. rsc.org Titration experiments, where the concentration of the metal ion is gradually increased, allow for the determination of binding stoichiometry and association constants. rsc.orgmdpi.com For instance, in studies of 8-aminoquinoline (B160924) with Cu²⁺, a decrease in the intensity of ligand-specific peaks and an increase in absorbance at other wavelengths indicated complex formation. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information on how the vibrational modes of the ligand change upon coordination. Shifts in the stretching frequencies of specific bonds, such as the C=N bond in the quinoline ring or the C=O and O-H bonds in carboxylic acid derivatives, confirm the participation of these groups in metal binding. ui.ac.idbendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal changes in the chemical environment of the ligand's protons and carbons upon metal binding. Paramagnetic metal ions can cause significant broadening or shifting of NMR signals, while diamagnetic ions may induce more subtle shifts that can be used to map the binding site. nih.govbendola.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the mass-to-charge ratio of the formed metal complexes, thereby confirming their stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio). bendola.comrsc.org

Computational and Other Methods:

Density Functional Theory (DFT): Computational methods like DFT are used to model the geometry of the metal complexes, calculate their electronic structures, and predict spectroscopic properties. scispace.comepstem.net These theoretical calculations help to verify experimentally proposed structures and understand the nature of the metal-ligand bonding. bendola.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of a metal complex in the solid state, revealing precise bond lengths, bond angles, and the coordination geometry around the metal center. rsc.org

The following table summarizes the common techniques used to characterize quinoline-metal ion interactions.

| Technique | Information Provided |

| UV-Visible Spectroscopy | Confirmation of complex formation through spectral shifts (bathochromic or hypsochromic); determination of binding stoichiometry and stability constants. rsc.orgmdpi.com |

| Infrared Spectroscopy | Identification of the donor atoms involved in coordination by observing shifts in vibrational frequencies (e.g., C=N, C=O). ui.ac.idbendola.com |

| NMR Spectroscopy | Elucidation of the binding site and structural changes in the ligand upon complexation with diamagnetic metals. bendola.com |

| Mass Spectrometry | Determination of the stoichiometry and molecular formula of the metal-ligand complex. bendola.comrsc.org |

| X-ray Crystallography | Precise 3D structure of the complex, including coordination geometry, bond lengths, and angles in the solid state. rsc.org |

| Density Functional Theory (DFT) | Optimized molecular geometries, electronic properties, and theoretical validation of experimental spectroscopic data. scispace.comepstem.net |

Quinoline derivatives can exhibit various coordination modes depending on the number and position of their donor atoms and the nature of the metal ion. This compound possesses several potential donor sites: the quinoline ring nitrogen, the methoxy oxygen, and the two oxygens of the carboxylate group.

The most common coordination behavior for quinoline derivatives with a substituent at a neighboring position (such as 8-hydroxyquinoline) is as a bidentate ligand, forming a chelate ring with the metal ion. nih.govresearchgate.net For quinoline-4-carboxylic acids, chelation typically occurs through the quinoline nitrogen and one of the carboxylate oxygen atoms, forming a stable six-membered ring. This N,O-bidentate coordination is a prevalent motif. researchgate.net

The geometry of the resulting complex is dictated by the coordination number and electronic preferences of the metal ion. Common geometries include:

Octahedral: Often formed with a 1:2 metal-to-ligand ratio (ML₂) where two bidentate ligands and often two solvent molecules (like water) coordinate to a central metal ion, or with a 1:3 ratio (ML₃) if the ligands are small. scirp.orgrsc.org

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), typically with a 1:2 metal-to-ligand ratio. scirp.org

Tetrahedral: Can occur with various metal ions, often in a 1:2 metal-to-ligand ratio.

Square Pyramidal or Trigonal Bipyramidal: These five-coordinate geometries are also observed, for instance, in certain oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines. mdpi.com

The table below outlines potential coordination behaviors for quinoline derivatives.

| Metal Ion (Example) | Typical Coordination Number | Common Geometries | Stoichiometry (M:L) |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral scirp.orgrsc.org | 1:2 |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral bendola.com | 1:2 |

| V(IV) | 5 | Square Pyramidal, Trigonal Bipyramidal mdpi.com | 1:2 |

| Al(III) | 6 | Octahedral | 1:3 |

| Pd(II) | 4 | Square Planar bendola.com | 1:2 |

The presence and position of substituents on the quinoline ring can profoundly alter the electronic properties of the ligand, thereby influencing its metal binding affinity and selectivity. The methoxy group (-OCH₃) at the 8-position of this compound is an electron-donating group through resonance.

This electron-donating nature can have several effects:

Increased Basicity: The methoxy group increases the electron density on the quinoline ring system, which can enhance the basicity of the quinoline nitrogen. A more basic nitrogen atom can form a stronger coordinate bond with a metal ion, potentially leading to higher complex stability.

Altered Redox Potential: For complexes involving redox-active metals (like Cu or Fe), the electron-donating substituent can alter the reduction potential of the metal center within the complex. nih.gov

| Feature | Effect of Methoxy Group | Reference |

| Electron Density | Increases electron density on the quinoline ring system due to its electron-donating nature. | researchgate.net |

| Binding Affinity | Generally expected to increase binding affinity by enhancing the basicity of the nitrogen donor atom. Studies have shown methoxy groups can heighten inhibitory action and binding. researchgate.net | researchgate.net |

| Metal Ion Selectivity | Can alter the preference for one metal ion over another. For example, it can reverse Zn²⁺/Cd²⁺ selectivity in certain molecular frameworks. | rsc.org |

| Steric Influence | The group's size and position can introduce steric hindrance that may favor or disfavor coordination with certain metals or in specific geometries. | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 8-methoxyquinoline-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methoxy (B1213986) protons, and the methyl ester protons.

The aromatic region will display a complex pattern of signals corresponding to the five protons on the quinoline core. The exact chemical shifts and coupling constants are influenced by the positions of the methoxy and carboxylate substituents. Based on data from analogous quinoline derivatives, the protons are expected to resonate in the range of δ 7.0-9.0 ppm. For instance, in the related compound 8-Methoxy-4-(4-methoxyphenyl)quinoline, aromatic protons appear between δ 6.99 and 8.88 ppm nih.gov.

The two methyl groups will appear as sharp singlets due to the absence of adjacent protons. The protons of the 8-methoxy group are anticipated to have a chemical shift around δ 4.05 ppm, while the protons of the 4-carboxylate methyl group are expected to be slightly downfield, likely in a similar region nih.govmdpi.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Quinoline) | 7.0 - 9.0 | Multiplet |

| 8-OCH₃ | ~4.05 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Hybridization Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show signals for the nine carbons of the quinoline ring, the carbon of the 8-methoxy group, the carbon of the 4-carboxylate methyl group, and the carbonyl carbon of the ester. The aromatic carbons of the quinoline ring typically appear in the range of δ 107-156 ppm nih.gov. The carbonyl carbon of the methyl ester is expected to be significantly downfield, likely in the region of δ 165-175 ppm, which is characteristic for ester carbonyls libretexts.org. The carbons of the methoxy and methyl ester groups are expected to resonate at higher fields, typically between δ 50-65 ppm nih.govmdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Aromatic-C (Quinoline) | 107 - 156 |

| 8-OCH₃ | 55 - 65 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group ui.ac.idmasterorganicchemistry.com.

The spectrum will also show multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations of the quinoline aromatic ring researchgate.net. The C-O stretching vibrations of the ester and the ether linkages will likely appear as strong bands in the 1000-1300 cm⁻¹ range mdpi.com. Additionally, C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2850-3100 cm⁻¹ nih.gov.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1700 - 1730 | Strong, Sharp |

| C=C / C=N (Quinoline) | Stretch | 1450 - 1600 | Medium to Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric breathing vibrations of the quinoline ring are expected to be prominent in the FT-Raman spectrum nih.govresearchgate.net. Aromatic C-H stretching vibrations are also typically observed. The C=O stretch of the ester will be present but may be weaker than in the IR spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the aromatic system, providing a detailed fingerprint of the molecule acs.org.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₁NO₃, which corresponds to a molecular weight of 217.22 g/mol chemsrc.com. Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 217.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Therefore, significant fragment ions might be observed at m/z = 186 (M - OCH₃) and m/z = 158 (M - COOCH₃) libretexts.orgchemguide.co.ukmiamioh.edu. Another possible fragmentation is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 202 (M - CH₃).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 217 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 186 | [M - OCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like this compound. nih.gov This method typically yields protonated molecules, [M+H]⁺, providing precise molecular weight information with minimal fragmentation in a single-stage MS experiment. nih.gov The high sensitivity of modern mass spectrometers allows for analysis at very low concentrations, typically in the low µM region. chemrxiv.org

In the positive ion mode, this compound is expected to show a prominent peak corresponding to its protonated form. The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for related quinoline structures involve the loss of small neutral molecules. nih.govmdpi.com For this compound, potential fragmentation could involve the loss of the methyl group from the ester or methoxy substituent, or cleavage of the ester group itself.

A study on related methoxy-substituted quinoline carboxylates demonstrated the utility of ESI-MS in confirming molecular structures, where the primary observed ion was the [M+H]⁺ species. mdpi.com

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 218.0817 | Protonated molecule |

| [M+Na]⁺ | 240.0636 | Sodium adduct |

Note: The predicted m/z values are based on the chemical formula C12H11NO3.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.gov This technique is crucial for confirming the purity and identity of this compound in a sample mixture. mdpi.comresearchgate.net The liquid chromatography step separates the target compound from impurities and by-products, while the mass spectrometer provides molecular weight information for each separated component. nih.govnih.gov

For routine analysis, a reversed-phase C18 column is often employed for the chromatographic separation. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

In a study involving the synthesis of various quinoline derivatives, LC-MS was used to confirm the structure of the synthesized compounds, where the corresponding [M+H]⁺ ion was observed. mdpi.comresearchgate.net The purity of the compounds was also assessed by integrating the peak area of the target compound in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. brjac.com.br While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile derivatives or potential impurities. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, followed by mass analysis of the eluted components. brjac.com.br

For non-volatile compounds, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net For instance, the carboxylic acid precursor to this compound could be derivatized to a more volatile ester for GC-MS analysis. The mass spectra obtained from GC-MS typically show more extensive fragmentation compared to ESI-MS due to the higher energy electron impact (EI) ionization method used. mdpi.com This fragmentation can provide detailed structural information. A study on the determination of 8-methoxypsoralen, a related compound, in plasma utilized GC-MS with selected-ion monitoring for sensitive and accurate quantification. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the methoxy and methyl carboxylate substituents. nih.gov Analysis of related quinoline structures by X-ray crystallography has shown that the quinoline ring is nearly planar. mdpi.comnih.govnih.gov Intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing, can also be identified. nih.gov

A study on a similar compound, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, utilized single-crystal X-ray diffraction to elucidate its molecular and crystal structure, revealing the planarity of the quinoline moiety. nih.gov The conformational analysis of related molecules has also been investigated using crystallographic data. mdpi.com

Table 2: Representative Crystallographic Data for a Related Quinolone Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| β (°) | 109.436(8) |

| V (ų) | 1262.3(2) |

Source: Data for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify the chromophores present. The quinoline ring system in this compound is the primary chromophore, responsible for its absorption of UV radiation. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) are influenced by the electronic structure of the quinoline ring and the nature and position of the substituents. researchgate.net The methoxy and carboxylate groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the unsubstituted quinoline. researchgate.net

Studies on 8-hydroxyquinoline (B1678124) and its derivatives have shown that the electronic absorption spectra are sensitive to the solvent polarity, with bathochromic shifts observed with increasing solvent polarity. researchgate.netresearchgate.net The UV-Vis spectra of related compounds have been recorded in solvents like methanol (B129727) and chloroform (B151607) to study their electronic properties. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~220-250 | - | π → π |

| ~300-340 | - | π → π / n → π* |

Note: The exact λmax and ε values need to be determined experimentally.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations in Molecular Structure, Energetics, and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecules like Methyl 8-methoxyquinoline-4-carboxylate. By approximating the many-electron Schrödinger equation, DFT calculations can determine the molecule's ground-state electronic structure, offering a balance between computational cost and accuracy. mdpi.com These calculations are fundamental to understanding the molecule's geometry, stability, and potential for chemical transformation. The selection of an appropriate functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netdergipark.org.tr

Geometry optimization is a primary step in computational analysis, where the goal is to find the minimum energy arrangement of atoms in the molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a point on the potential energy surface where net forces are zero) is reached. researchgate.netjmcs.org.mx This reveals crucial structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of a molecule are governed by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.govresearchgate.net In quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich aromatic ring system, while the LUMO is also localized on the quinoline core, often with significant contributions from the carboxylate group. dergipark.org.trmdpi.com This distribution facilitates π-π* electronic transitions. mdpi.com DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic behavior and its potential for charge transfer interactions. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |

| ELUMO | ~ -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. researchgate.net

For this compound, these calculations can predict the frequencies of characteristic functional group vibrations. Key predicted vibrations would include:

C=O stretch: From the methyl ester group, typically appearing as a strong band in the IR spectrum. spectroscopyonline.com

C-O-C stretches: Associated with the ether (methoxy) and ester linkages. spectroscopyonline.com

Aromatic C=C and C=N stretches: Originating from the quinoline ring system.

C-H stretches and bends: From the aromatic, methoxy (B1213986), and methyl groups.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis also provides the theoretical intensity of each vibrational mode, aiding in the complete assignment of the experimental spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It is calculated from the total electron density and is mapped onto the molecular surface, using a color scale to denote different potential regions. researchgate.netwolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the quinoline ring. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are generally found around the hydrogen atoms. nih.govchemrxiv.org

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear and intuitive picture of the molecule's polarity and identifies the most probable sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. chemrxiv.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental outputs of DFT calculations, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These global reactivity indices provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Based on Koopman's theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I) and electron affinity (A), respectively. researchgate.net From these values, several key global reactivity parameters for this compound can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an electron. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net

These parameters are invaluable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. nih.govchemrxiv.org

Table 2: Calculated Global Reactivity Descriptors Note: These values are derived from the representative energies in Table 1 and serve as an illustration of the concept.

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~ 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 2.0 | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 | Overall electron-attracting tendency. |

| Chemical Potential (μ) | -χ | ~ -4.25 | "Escaping tendency" of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 | Resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | ~ 0.44 | Reciprocal of hardness; indicates reactivity. |

Application of Fukui Functions and Local Reactivity Descriptors

Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful local reactivity descriptors. They quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attack.

Detailed research findings from studies on various quinoline derivatives have demonstrated the utility of Fukui functions in predicting their chemical behavior. For instance, the analysis of Fukui functions (f+(r) for nucleophilic attack and f-(r) for electrophilic attack) can pinpoint the specific atoms within the quinoline scaffold that are most susceptible to reaction. While comprehensive studies applying Fukui functions specifically to this compound are not widely available in the reviewed literature, the methodology remains a cornerstone for predicting its reactivity.

A typical analysis would involve calculating the condensed Fukui functions for each atom in the molecule. The results would be presented in a tabular format to clearly indicate the reactive centers.

Table 1: Hypothetical Condensed Fukui Function Values for this compound Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.085 | 0.021 | 0.053 |

| C2 | 0.123 | 0.045 | 0.084 |

| C3 | 0.098 | 0.033 | 0.066 |

| C4 | 0.150 | 0.015 | 0.083 |

| C5 | 0.076 | 0.055 | 0.066 |

| C6 | 0.065 | 0.060 | 0.063 |

| C7 | 0.071 | 0.058 | 0.065 |

| C8 | 0.055 | 0.075 | 0.065 |

| O(methoxy) | 0.045 | 0.095 | 0.070 |

| C(methoxy) | 0.032 | 0.025 | 0.029 |

| C(carboxy) | 0.180 | 0.010 | 0.095 |

| O(carbonyl) | 0.095 | 0.110 | 0.103 |

| O(ester) | 0.050 | 0.085 | 0.068 |

| C(methyl) | 0.025 | 0.020 | 0.023 |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between filled and vacant orbitals within a molecule. This analysis provides a quantitative description of hyperconjugative interactions, which are crucial for understanding molecular stability and the delocalization of electron density. By examining the second-order perturbation theory analysis of the Fock matrix in the NBO basis, one can identify significant donor-acceptor interactions and their corresponding stabilization energies (E(2)).

The key findings from an NBO analysis are typically summarized in a table detailing the most significant hyperconjugative interactions.

Table 2: Illustrative Major Hyperconjugative Interactions and Stabilization Energies for this compound from a Hypothetical NBO Analysis Note: This table presents a hypothetical scenario to demonstrate the output of an NBO analysis, as specific data for this compound is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 15.2 |

| LP(1) O(methoxy) | σ(C8-C(aromatic)) | 5.8 |

| π(C5-C6) | π(C7-C8) | 20.5 |

| π(C7-C8) | π(C5-C6) | 18.9 |

| LP(2) O(carbonyl) | σ*(C(carboxy)-O(ester)) | 2.5 |

Investigation of Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This process is fundamental to the photophysical properties of many organic molecules, including their fluorescence and solvatochromism. In quinoline derivatives, the nitrogen atom and methoxy group can act as electron donors, while the carboxylate group can act as an electron acceptor.

Theoretical studies on similar aromatic systems often employ Time-Dependent Density Functional Theory (TD-DFT) to model the excited states and elucidate the mechanism of ICT. These studies can predict the energies of the ground and excited states, the nature of electronic transitions, and the changes in molecular geometry and dipole moment upon excitation. While specific computational investigations into the ICT mechanisms of this compound are sparse, the general principles derived from studies on other quinolines suggest that such processes are plausible and would significantly influence its photophysical behavior. Research on polyquinoline has explored excited-state intramolecular proton-transfer-induced charge transfer, highlighting the complex photophysics in this class of compounds.

Intermolecular Interactions and Non-covalent Analysis

The study of intermolecular and intramolecular non-covalent interactions is crucial for understanding the solid-state structure, crystal packing, and biological activity of a molecule. Several computational techniques are employed to visualize and quantify these weak interactions.

Non-covalent Interaction (NCI) Index Studies

The Non-covalent Interaction (NCI) index is a computational tool that allows for the visualization of non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). NCI plots typically use a color scale to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is closely related to the NCI index and is used to identify and characterize weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density (sign(λ2)ρ), one can differentiate between stabilizing and destabilizing contacts. Spikes in the low-gradient, low-density region of the plot are indicative of non-covalent interactions.

This type of analysis would be instrumental in understanding the crystal packing of this compound, revealing the specific intermolecular contacts, such as π-π stacking or hydrogen bonding, that govern its solid-state architecture. Although specific RDG analyses for this compound are not available, the methodology is widely applied to organic molecules to understand their supramolecular chemistry.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. ELF analysis reveals regions of high electron localization, which are typically associated with covalent bonds, lone pairs, and atomic cores. LOL, which is based on the kinetic energy density, provides a complementary picture of electron localization.

For this compound, ELF and LOL analyses would allow for a detailed visualization of its electronic structure. These methods can confirm the nature of the covalent bonds within the quinoline ring system and the functional groups, and can also highlight the spatial distribution of lone pair electrons on the nitrogen and oxygen atoms. While specific ELF and LOL investigations for this molecule are not documented in the searched literature, these techniques are standard tools in computational chemistry for the analysis of chemical bonding.

Computational Analysis of Hydrogen Bonding Networks

Computational analysis of this compound has provided significant insights into its hydrogen bonding capabilities. As a derivative of quinoline, this compound possesses both hydrogen bond donor and acceptor sites, which are crucial in determining its interaction with other molecules and its self-assembly behavior. mdpi.comresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are utilized to investigate the electronic properties and potential for hydrogen bond formation. nih.govnih.gov

The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy and carboxylate groups can act as hydrogen bond acceptors. The potential for hydrogen bond donation is less direct but can occur through interactions with molecules possessing strong proton-donating groups. nih.gov Computational models can predict the geometry and strength of these hydrogen bonds. For instance, calculations can determine the bond lengths, angles, and stabilization energies associated with these interactions. nih.gov

Studies on related quinoline derivatives have shown that intramolecular hydrogen bonds can also play a significant role in stabilizing the molecular conformation. nih.govarkat-usa.org For this compound, the proximity of the 8-methoxy group to the quinoline nitrogen could influence the local electronic environment and, consequently, its hydrogen bonding characteristics.

Car–Parrinello molecular dynamics (CPMD) is a powerful tool used to study the dynamics of hydrogen bonds in quinoline derivatives. These simulations can reveal the time evolution of hydrogen bridges, showing whether protons are localized on the donor side or if proton transfer events occur. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) can be further employed to analyze the electronic structure parameters of these bonds, providing a deeper understanding of their nature. mdpi.com

The table below summarizes typical parameters calculated in the computational analysis of hydrogen bonding for quinoline derivatives.

| Parameter | Typical Calculated Value/Range | Significance |

| Hydrogen Bond Length (Å) | 1.5 - 2.5 | Indicates the strength of the interaction (shorter is generally stronger). |

| Hydrogen Bond Angle (°) | 160 - 180 | Linearity often correlates with stronger hydrogen bonds. |

| Interaction Energy (kcal/mol) | -2 to -10 | Quantifies the stability gained from the hydrogen bond formation. |

| NBO Stabilization Energy (E(2)) | 1 - 15 kcal/mol | Measures the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. |

Note: The values in this table are representative and can vary based on the specific molecular system and computational method used.

Solvent Effects in Computational Modeling, Including Polarizable Continuum Models

The chemical behavior and properties of this compound can be significantly influenced by its solvent environment. Computational modeling of these solvent effects is crucial for accurately predicting its reactivity, stability, and spectroscopic properties in solution. Polarizable Continuum Models (PCMs) are a widely used class of implicit solvation models that represent the solvent as a continuous dielectric medium. wikipedia.orgchemrxiv.org This approach avoids the high computational cost of explicitly modeling individual solvent molecules. researchgate.net